2-Phenyl-2-butene structure and properties
2-Phenyl-2-butene structure and properties
An In-depth Technical Guide to 2-Phenyl-2-butene: Structure, Properties, and Synthetic Utility
Abstract
This technical guide provides a comprehensive examination of 2-phenyl-2-butene, an unsaturated aromatic hydrocarbon of significant interest in synthetic and mechanistic organic chemistry. The document delineates its molecular structure, stereoisomerism, and physicochemical properties, including detailed thermophysical and spectroscopic data. Key methodologies for its stereoselective synthesis are presented, with an emphasis on the mechanistic rationale behind each approach. The guide further explores the characteristic reactivity of 2-phenyl-2-butene, particularly in electrophilic addition reactions, highlighting the directing influence of the phenyl group. Finally, its application as a model substrate in research and as a potential intermediate in the development of complex molecules for the pharmaceutical industry is discussed, alongside essential safety and handling protocols.
Molecular Structure and Physicochemical Properties
2-Phenyl-2-butene (C₁₀H₁₂) is a styrene-derived alkene whose structure, featuring a double bond in conjugation with a phenyl ring, is fundamental to its chemical behavior.[1] This conjugation imparts significant electronic and steric characteristics that influence its stability and reactivity.
Nomenclature and Isomerism
The placement of the double bond at the second carbon of the butene chain allows for geometric isomerism. The two isomers are designated using the Cahn-Ingold-Prelog (E/Z) notation, which is more rigorous than the cis/trans system for highly substituted alkenes.[2]
-
(Z)-2-Phenyl-2-butene (cis-isomer): The higher priority groups (phenyl and the ethyl's CH₃) are on the same side of the double bond.
-
(E)-2-Phenyl-2-butene (trans-isomer): The higher priority groups are on opposite sides of the double bond.
Generally, the (E)-isomer is thermodynamically more stable than the (Z)-isomer due to reduced steric strain between the substituents on the double bond.[1]
Physical and Thermochemical Data
The physical and thermochemical properties of 2-phenyl-2-butene are summarized below. Critically evaluated data is essential for reaction engineering, process modeling, and safety assessments.
Table 1: General and Physical Properties of 2-Phenyl-2-butene
| Property | Value | Source(s) |
| Molecular Formula | C₁₀H₁₂ | [3] |
| Molecular Weight | 132.20 g/mol | [3] |
| CAS Number | 767-99-7 ((Z)-isomer) | [3] |
| 768-00-3 ((E)-isomer) | [4] | |
| IUPAC Name | [(Z)-but-2-en-2-yl]benzene | [3] |
| [(E)-but-2-en-2-yl]benzene | [5] | |
| Boiling Point | 174 °C at 760 mmHg | [6] |
| Density | 0.879 g/cm³ | [6] |
| Refractive Index | 1.516 - 1.519 | [6] |
| Flash Point | 55.7 °C | [6] |
Table 2: Selected Thermophysical Properties of (E)- and (Z)-2-Phenyl-2-butene
| Property (Condition) | (E)-Isomer Value | (Z)-Isomer Value | Source(s) |
| Ideal Gas Enthalpy (at 298.15 K) | 165.7 kJ/mol | 171.1 kJ/mol | [7],[3] |
| Ideal Gas Entropy (at 298.15 K) | 409.2 J/mol·K | 413.7 J/mol·K | [7],[3] |
| Liquid Viscosity (at 298.15 K) | 0.81 mPa·s | 0.77 mPa·s | [7],[3] |
| Liquid Thermal Conductivity (at 298.15 K) | 0.12 W/m·K | 0.12 W/m·K | [7],[3] |
Note: Data sourced from the NIST/TRC Web Thermo Tables represents critically evaluated recommendations based on available experimental data.[3][7]
Spectroscopic Characterization
Spectroscopic analysis is critical for confirming the identity, purity, and stereochemistry of 2-phenyl-2-butene.
Table 3: Key Spectroscopic Data for 2-Phenyl-2-butene
| Spectroscopy | Isomer | Key Signals / Bands and Interpretation | Source(s) |
| ¹H NMR | (Z) | Phenyl protons (multiplet), vinyl proton (quartet), methyl protons (singlet and doublet). Specific shifts depend on solvent. | [3] |
| (E) | Phenyl protons (multiplet), vinyl proton (quartet), methyl protons (singlet and doublet). Slightly different shifts from (Z)-isomer due to stereochemistry. | [4] | |
| ¹³C NMR | (Z) | Aromatic carbons (~125-145 ppm), vinylic carbons (~120-140 ppm), and aliphatic carbons (~15-30 ppm). | [3] |
| (E) | Similar regions to (Z)-isomer, but with distinct chemical shifts for the vinylic and adjacent methyl carbons due to different steric environments. | [4] | |
| FTIR | (Z) | ~3050-3080 cm⁻¹ (Aromatic C-H stretch), ~2900-3000 cm⁻¹ (Aliphatic C-H stretch), ~1600, 1490 cm⁻¹ (Aromatic C=C stretch), ~700-770 cm⁻¹ (C-H bend, monosubstituted benzene). | [3] |
Synthesis Methodologies: A Mechanistic Approach
The synthesis of 2-phenyl-2-butene can be achieved through several strategic pathways. The choice of method is often dictated by the desired stereochemical outcome (E vs. Z) and the availability of starting materials.
Acid-Catalyzed Dehydration of 2-Phenyl-2-butanol
This is a classic and effective method for generating alkenes. The dehydration of a tertiary alcohol like 2-phenyl-2-butanol proceeds readily via an E1 mechanism due to the stability of the resulting tertiary carbocation.[8][9]
Causality: The reaction is initiated by the protonation of the alcohol's hydroxyl group by a strong acid (e.g., H₂SO₄ or H₃PO₄), converting it into a good leaving group (H₂O).[9] Departure of water generates a stable tertiary carbocation. Subsequent deprotonation from an adjacent carbon atom by a weak base (like water or HSO₄⁻) forms the double bond. The regioselectivity of this elimination is governed by Zaitsev's rule, which predicts that the more substituted (and thus more stable) alkene will be the major product.[1] In this case, 2-phenyl-2-butene is heavily favored over 2-phenyl-1-butene. The thermodynamic stability of the conjugated system further drives the formation of 2-phenyl-2-butene.[8]
Caption: Workflow for the synthesis of 2-phenyl-2-butene via acid-catalyzed dehydration.
Grignard Reaction followed by Dehydration
A versatile two-stage approach involves the synthesis of the precursor alcohol, 2-phenyl-2-butanol, using a Grignard reagent.[10] There are three convergent retrosynthetic pathways for this:
-
Acetophenone + Ethylmagnesium bromide
-
2-Butanone + Phenylmagnesium bromide[11]
-
Propiophenone + Methylmagnesium bromide
Causality: The Grignard reagent (e.g., phenylmagnesium bromide) acts as a potent nucleophile, attacking the electrophilic carbonyl carbon of the ketone (e.g., 2-butanone).[10] This forms a carbon-carbon bond and, after an acidic workup, yields the tertiary alcohol 2-phenyl-2-butanol. This alcohol can then be readily dehydrated as described in Section 2.1. This multi-step approach offers significant flexibility in synthesis design based on precursor availability.[12]
Isomerization of Phenylbutene Derivatives
2-Phenyl-2-butene can also be synthesized by the catalytic isomerization of other phenylbutene isomers, such as 1-phenyl-2-butene. This process is typically performed at elevated temperatures over a solid acid catalyst, like an H-ZSM-5 zeolite.[1]
Causality: The reaction proceeds under thermodynamic control. At higher temperatures, the system has sufficient energy to overcome activation barriers and reach equilibrium. The equilibrium mixture will be dominated by the most stable isomer. Due to both hyperconjugation and conjugation with the phenyl ring, (E)-2-phenyl-2-butene is the most thermodynamically stable isomer in the C₁₀H₁₂ family, and its formation is therefore favored.[1]
Chemical Reactivity and Mechanistic Insights
The reactivity of 2-phenyl-2-butene is dominated by the electron-rich π-system of the double bond, making it susceptible to electrophilic addition reactions.[1][13]
Electrophilic Addition of Hydrogen Halides (HX)
The addition of hydrogen halides like HBr or HCl proceeds via a two-step mechanism.[14]
Mechanism:
-
Electrophilic Attack: The alkene's π-bond acts as a nucleophile, attacking the electrophilic proton (H⁺) of the hydrogen halide. This initial attack forms a C-H bond and a carbocation intermediate.[14]
-
Nucleophilic Trapping: The resulting halide anion (X⁻) acts as a nucleophile and attacks the electron-deficient carbocation, forming the final alkyl halide product.[14]
Regioselectivity (Markovnikov's Rule): The proton adds to the carbon of the double bond that results in the formation of the more stable carbocation. In the case of 2-phenyl-2-butene, attack at either carbon of the double bond would yield a tertiary carbocation. However, one of these is also a benzylic carbocation, which is significantly stabilized by resonance with the adjacent phenyl ring. Therefore, the proton will add to the C3 of the butene chain, forming the tertiary benzylic carbocation at C2. The halide then adds to this position.[15]
Caption: Mechanism of electrophilic addition, highlighting the stable carbocation intermediate.
Halogenation (Addition of X₂)
The addition of halogens like Br₂ or Cl₂ typically proceeds through a cyclic halonium ion intermediate, resulting in anti-addition stereochemistry. However, the presence of the phenyl group can alter this pathway. The highly stable benzylic carbocation can compete with the formation of a bridged halonium ion, potentially leading to a mixture of syn and anti addition products.[1]
Applications in Research and Drug Development
While not a common scaffold in marketed pharmaceuticals, 2-phenyl-2-butene serves two critical roles for researchers and drug development professionals:
-
Model Substrate for Mechanistic Studies: Its structure is ideal for investigating fundamental principles of organic chemistry. The interplay between the alkene and the aromatic ring allows for detailed studies of regioselectivity, stereochemistry, and the electronic and steric effects that govern reaction outcomes.[1] Understanding these principles is paramount for predicting reactivity in more complex molecular systems.
-
Synthetic Intermediate: As a functionalized building block, 2-phenyl-2-butene can be used to construct more complex molecular architectures. The phenyl group is a ubiquitous feature in many active pharmaceutical ingredients (APIs), often serving as a scaffold to orient other pharmacophoric elements.[][17] Synthetic intermediates like 2-phenyl-2-butene provide a means to introduce this crucial moiety along with an aliphatic chain that can be further functionalized.
Experimental Protocol: Synthesis via Dehydration
The following protocol is a representative procedure for the synthesis of 2-phenyl-2-butene from 2-phenyl-2-butanol, adapted from established methodologies for acid-catalyzed dehydration.[8]
Materials and Reagents:
-
2-Phenyl-2-butanol
-
Concentrated Sulfuric Acid (H₂SO₄) or Phosphoric Acid (H₃PO₄)
-
Saturated Sodium Bicarbonate Solution (NaHCO₃)
-
Brine (Saturated NaCl solution)
-
Anhydrous Sodium Sulfate (Na₂SO₄) or Magnesium Sulfate (MgSO₄)
-
Diethyl ether or Dichloromethane
-
Boiling chips
Procedure:
-
Reaction Setup: To a 100 mL round-bottom flask containing a magnetic stir bar and a few boiling chips, add 10.0 g of 2-phenyl-2-butanol. Place the flask in an ice-water bath.
-
Acid Addition: While stirring and cooling, slowly add 5 mL of concentrated sulfuric acid dropwise. Maintain the temperature below 20 °C during the addition.
-
Distillation: After the addition is complete, remove the ice bath. Assemble a simple distillation apparatus with the round-bottom flask as the distilling flask. Use a pre-weighed receiving flask, cooled in an ice bath, to collect the distillate.
-
Heating: Gently heat the reaction mixture. The alkene product will co-distill with water as an azeotrope. Continue distillation until no more organic layer is observed in the distillate (typically in the boiling range of 170-190 °C).
-
Workup: Transfer the collected distillate to a separatory funnel. Wash the organic layer sequentially with:
-
20 mL of deionized water.
-
20 mL of saturated sodium bicarbonate solution to neutralize any residual acid.
-
20 mL of brine to enhance phase separation.
-
-
Drying: Drain the organic layer into a clean Erlenmeyer flask and dry over anhydrous sodium sulfate for 15-20 minutes.
-
Isolation: Decant or filter the dried organic solution into a clean, pre-weighed round-bottom flask. Remove the solvent using a rotary evaporator to yield the crude 2-phenyl-2-butene product.
-
Purification & Characterization: If necessary, the product can be further purified by fractional distillation. Confirm the identity and purity of the product using GC-MS, ¹H NMR, and ¹³C NMR spectroscopy.
Safety and Handling
2-Phenyl-2-butene is a flammable liquid and an irritant. Proper safety precautions must be observed.
-
GHS Hazard Statements: H226 (Flammable liquid and vapor), H315 (Causes skin irritation), H319 (Causes serious eye irritation), H332 (Harmful if inhaled), H335 (May cause respiratory irritation), H412 (Harmful to aquatic life with long lasting effects).[3]
-
Precautionary Measures: Handle only in a well-ventilated area, preferably a chemical fume hood. Keep away from heat, sparks, and open flames. Wear appropriate personal protective equipment (PPE), including safety goggles, nitrile gloves, and a lab coat.
-
First Aid:
-
Inhalation: Move to fresh air. If breathing is difficult, seek medical attention.
-
Skin Contact: Wash affected area thoroughly with soap and water.
-
Eye Contact: Rinse cautiously with water for several minutes. Remove contact lenses if present and easy to do. Continue rinsing and seek medical attention.
-
Ingestion: Do not induce vomiting. Rinse mouth and seek immediate medical attention.
-
References
-
Organic Syntheses Procedure. (n.d.). 2-Butene, 1-iodo-4-phenyl, (E)-. Retrieved from [Link]
-
PubChem. (n.d.). cis-2-Phenyl-2-butene. National Center for Biotechnology Information. Retrieved from [Link]
-
Gaspar, B., Waser, J., & Carreira, E. M. (n.d.). Submitted by Boris Gaspar, Jerome Waser, and Erick M. Carreira. Organic Syntheses Procedure. Retrieved from [Link]
-
The Royal Society of Chemistry. (n.d.). Supporting information. Retrieved from [Link]
-
Stenutz, R. (n.d.). (E)-2-phenyl-2-butene. Retrieved from [Link]
-
Chemistry Stack Exchange. (2018, March 24). Does attachment of phenyl to an alkene increases its reactivity towards electrophilic addition reaction? Retrieved from [Link]
-
Doc Brown's Chemistry. (n.d.). carbon-13 NMR spectrum of E/Z but-2-ene (cis/trans 2-butene isomers). Retrieved from [Link]
-
SpectraBase. (n.d.). Trans-2-phenyl-2-butene - Optional[13C NMR] - Chemical Shifts. Retrieved from [Link]
-
PrepChem.com. (n.d.). Synthesis of 2-phenyl butane. Retrieved from [Link]
-
The Role of Synthesis Intermediates in Pharmaceutical Development. (n.d.). Retrieved from [Link]
-
Organic Syntheses Procedure. (n.d.). 2-phenyl-2-vinylbutyronitrile. Retrieved from [Link]
-
Chemistry LibreTexts. (2024, May 27). 7.7: Electrophilic Addition Reactions of Alkenes. Retrieved from [Link]
-
Study.com. (n.d.). How would you synthesis 2-Methylene-1-phenyl-1-butanone by grignard reactions? Retrieved from [Link]
-
Chegg.com. (2023, February 24). Solved Devise an efficient synthesis of 2-phenyl-2-butanol. Retrieved from [Link]
-
University of Calgary. (n.d.). E- and Z-nomenclature of alkenes. Retrieved from [Link]
-
SpectraBase. (n.d.). 2-Butene, 2-methyl-1-phenyl-, (Z)- - Optional[Vapor Phase IR] - Spectrum. Retrieved from [Link]
-
NIST/TRC Web Thermo Tables (WTT). (n.d.). (E)-2-phenyl-2-butene -- Critically Evaluated Thermophysical Property Data. Retrieved from [Link]
-
Quora. (2023, November 20). What is the synthesis of 4-phenyl-2-butanol from benzene? Retrieved from [Link]
-
Study.com. (n.d.). There are two other possible ways of synthesizing 2-phenyl-2-butanol. Draw those reaction schemes. Retrieved from [Link]
-
Chemistry LibreTexts. (2024, April 3). 7.8: Electrophilic Addition Reactions of Alkenes. Retrieved from [Link]
-
Chemistry LibreTexts. (2023, January 22). Alkenes from Dehydration of Alcohols. Retrieved from [Link]
-
Master Organic Chemistry. (2011, October 14). Grignard Reagents For Addition To Aldehydes and Ketones. Retrieved from [Link]
-
Chemistry Steps. (n.d.). Electrophilic Addition Reactions of Alkenes. Retrieved from [Link]
-
apicule. (n.d.). 4-Phenyl-3-Buten-2-one (CAS No: 122-57-6) API Intermediate Manufacturers. Retrieved from [Link]
-
ResearchGate. (2025, August 6). 1H and13C NMR study of 2-substituted phenyl methyl sulphides. Retrieved from [Link]
-
NMRDB.org. (n.d.). Predict 1H proton NMR spectra. Retrieved from [Link]
-
Chemistry Stack Exchange. (2015, January 25). Synthesis of 2-Phenyl-2-Butanol from Grignard Reagent. Retrieved from [Link]
-
Doc Brown's Chemistry. (n.d.). proton NMR spectrum of E/Z but-2-ene (cis/trans 2-butene isomers). Retrieved from [Link]
-
ResearchGate. (n.d.). 1H NMR spectrum of 4-phenyl-3-buten-2-one in methanol-d 3 recorded at 300 MHz. Retrieved from [Link]
-
SpectraBase. (n.d.). 2-Methyl-4-phenyl-1-butene. Retrieved from [Link]
Sources
- 1. benchchem.com [benchchem.com]
- 2. (E)-1-Phenyl-2-butene(935-00-2) IR Spectrum [m.chemicalbook.com]
- 3. cis-2-Phenyl-2-butene | C10H12 | CID 5358306 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. web.mnstate.edu [web.mnstate.edu]
- 5. pdf.benchchem.com [pdf.benchchem.com]
- 6. (E)-1-Phenyl-2-butene(935-00-2) 1H NMR spectrum [chemicalbook.com]
- 7. (E)-2-phenyl-2-butene -- Critically Evaluated Thermophysical Property Data from NIST/TRC Web Thermo Tables (WTT) [wtt-pro.nist.gov]
- 8. pdf.benchchem.com [pdf.benchchem.com]
- 9. chem.libretexts.org [chem.libretexts.org]
- 10. masterorganicchemistry.com [masterorganicchemistry.com]
- 11. homework.study.com [homework.study.com]
- 12. pdf.benchchem.com [pdf.benchchem.com]
- 13. Electrophilic Addition Reactions of Alkenes - Chemistry Steps [chemistrysteps.com]
- 14. chem.libretexts.org [chem.libretexts.org]
- 15. chemistry.stackexchange.com [chemistry.stackexchange.com]
- 17. nbinno.com [nbinno.com]
